molecular formula C13H15Cl2NO2 B2988289 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone CAS No. 39489-66-2

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone

Cat. No. B2988289
CAS RN: 39489-66-2
M. Wt: 288.17
InChI Key: RDTXULBOCSSUCU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone, commonly known as DPE, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DPE is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the function of the nervous system. The synthesis of DPE is a complex process that requires specialized knowledge and equipment. In

Scientific Research Applications

Bioremediation and Environmental Contamination

  • Microbial Degradation : A study on the microbial dehalorespiration by Desulfitobacterium dichloroeliminans strain DCA1 demonstrated the bacterium's ability to convert dichlorinated compounds, including vicinal dichlorinated alkanes, into dechlorinated end products. This finding suggests potential applications in bioremediation of contaminated environments (De Wildeman et al., 2003).

Analytical and Synthetic Chemistry

  • Synthetic Applications : Research on the compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime highlighted its structural characterization and potential use in fine-chemical synthesis, including applications in developing pharmaceuticals and agrochemicals (Karthik et al., 2021).

Environmental Chemistry

  • Advanced Oxidation Processes : Studies on the mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes reveal potential for treating contaminated water. These findings could be relevant for designing wastewater treatment solutions that degrade persistent organic pollutants (Brillas et al., 2000).

Enzymatic Degradation

  • Enzyme-Immobilized Beads for Pollutant Removal : A study demonstrated the use of immobilized horseradish peroxidase on beads for the removal of 2,4-dichlorophenol from wastewater, highlighting an innovative approach to water purification technologies (Wang et al., 2015).

Photolytic and Sonolytic Degradation

  • Photolytic and Sonolytic Degradation Studies : Research into the sonolysis of 2,4-dichlorophenoxyacetic acid in aqueous solutions indicates that high-frequency ultrasound can effectively degrade 2,4-D, pointing towards novel methods for the treatment of contaminated water bodies (Peller et al., 2001).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-10-4-5-12(11(15)8-10)18-9-13(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTXULBOCSSUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone

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